2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one
Overview
Description
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is a versatile small molecule with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is known for its unique cyclobutanone structure, which makes it an interesting compound for various chemical and industrial applications.
Mechanism of Action
Pharmacokinetics
Given its molecular weight of 15622 , it is likely to have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is stored at a temperature of 4°C , suggesting that lower temperatures may be required to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one typically involves the reaction of 2,2-dimethylcyclobutanone with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol structure.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclobutanone: Lacks the isopropoxy group, making it less versatile in chemical reactions.
3-Isopropoxycyclobutanone: Similar structure but lacks the dimethyl substitution, affecting its reactivity and stability.
Uniqueness
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one stands out due to its combination of the cyclobutanone ring with both dimethyl and isopropoxy groups. This unique structure enhances its reactivity and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-3-propan-2-yloxycyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)11-8-5-7(10)9(8,3)4/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINWDRSVZGUFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(=O)C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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